N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a benzodioxine moiety and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes.
Mode of Action
It’s worth noting that similar benzothiazole derivatives have been found to induce apoptosis in cancer cells by suppressing the pi3k/akt signaling pathways . This suggests that N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might interact with its targets in a similar manner.
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile , which could suggest good bioavailability for this compound.
Result of Action
Similar benzothiazole derivatives have been found to induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide in the presence of a base.
Coupling Reaction: The benzothiazole and benzodioxine intermediates are then coupled using a sulfonamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways suggests it could be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles share the benzothiazole core but differ in their substituents, leading to varied biological activities.
Benzodioxine Derivatives: These compounds have the benzodioxine moiety but lack the benzothiazole ring, resulting in different chemical and biological properties.
Sulfonamide Compounds: Sulfonamides like sulfanilamide are structurally simpler but share the sulfonamide functional group, which is crucial for their biological activity.
Uniqueness
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the benzothiazole, benzodioxine, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c18-23(19,11-2-4-13-14(8-11)21-6-5-20-13)17-10-1-3-12-15(7-10)22-9-16-12/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQJRCVLIFRQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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